15(S)-Latanoprost

Catalog No.
S12797085
CAS No.
M.F
C26H40O5
M. Wt
432.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15(S)-Latanoprost

Product Name

15(S)-Latanoprost

IUPAC Name

propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+

InChI Key

GGXICVAJURFBLW-FPYGCLRLSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

15(S)-Latanoprost (CAS 145773-22-4), also known as 15-epi-Latanoprost, is a specific stereoisomer of the prostaglandin F2α analogue latanoprost, characterized by the inversion of the hydroxyl group at the C-15 position . In industrial and pharmaceutical procurement, it is primarily sourced as a certified reference material (designated as USP Related Compound B or EP Impurity E) rather than an active pharmaceutical ingredient [1]. The compound is highly lipophilic, soluble in organic solvents such as DMSO and ethanol, and requires storage at -20°C to maintain stability . Because it is a naturally occurring process impurity and a product of thermal or pH-induced epimerization in latanoprost formulations, procuring high-purity 15(S)-Latanoprost is essential for validating stability-indicating chromatographic methods, executing forced degradation studies, and conducting precise structure-activity relationship (SAR) mapping of the FP prostanoid receptor [2].

Substituting 15(S)-Latanoprost with the 15(R)-latanoprost active pharmaceutical ingredient (API) or generic prostaglandin standards is fundamentally unviable for both quality control and receptor pharmacology [1]. In pharmaceutical manufacturing, regulatory frameworks (ICH Q2, USP, EP) mandate the exact quantification of specific degradation pathways; using the API cannot calibrate for the C-15 epimerization pathway, which requires the exact 15(S) reference standard to establish accurate chromatographic retention times and response factors [2]. In pharmacological contexts, the inversion of the C-15 hydroxyl group dramatically alters receptor binding kinetics. Assays using generic F2α analogues or the 15(R) epimer will fail to capture the stereospecific constraints of the FP receptor, leading to inaccurate baseline activity metrics and flawed structure-activity relationship models [3].

Stereospecific FP Receptor Binding Affinity

The stereochemistry at the C-15 position is a critical determinant of prostanoid receptor activation. In isolated cat iris sphincter muscle assays, the free acid form of 15(S)-latanoprost demonstrates significantly reduced potency compared to the active 15(R) configuration . Specifically, the IC50 for 15(S)-latanoprost free acid is 24 nM, whereas the 15(R)-latanoprost free acid exhibits an IC50 of 3.6 nM [1]. This ~6.6-fold reduction in binding affinity highlights the strict stereochemical requirements of the FP receptor .

Evidence DimensionFP receptor relaxation activity (IC50)
Target Compound Data15(S)-Latanoprost free acid (24 nM)
Comparator Or Baseline15(R)-Latanoprost free acid (3.6 nM)
Quantified Difference6.6-fold lower potency for the 15(S) epimer
ConditionsIsolated cat iris sphincter muscle assay

Procuring the 15(S) epimer is essential for researchers needing a structurally exact, lower-potency comparator to map the stereospecific binding pockets of prostaglandin FP receptors.

Chromatographic Resolution for Monograph Compliance

In the quality control of latanoprost ophthalmic solutions, distinguishing the API from its stereoisomers is analytically challenging but mandatory for regulatory compliance. Advanced chromatographic methods are required to achieve baseline separation [1]. When utilizing a UPLC-Q-Orbitrap MS method, 15(S)-latanoprost and 5,6-trans-latanoprost can be distinctly quantified alongside the API, achieving an ultra-low limit of quantitation (LOQ) of 3 pg/mL for the 15(S) epimer [2]. This provides a massive analytical upgrade over standard UV-HPLC methods, which typically report LOQs around 0.35 µg/mL for related substances [3].

Evidence DimensionLimit of Quantitation (LOQ) in stereoisomer separation
Target Compound Data15(S)-Latanoprost via UPLC-MS (LOQ = 3 pg/mL)
Comparator Or BaselineStandard UV-HPLC methods (typical LOQ = 0.35 µg/mL)
Quantified Difference>100,000-fold improvement in detection sensitivity using UPLC-MS
ConditionsUPLC-Q-Orbitrap MS, positive HESI mode, m/z 455.277

Access to the certified 15(S) standard allows analytical chemists to validate high-sensitivity stability-indicating assays required for batch release and shelf-life certification.

Validation of Forced Degradation Pathways

Latanoprost is susceptible to multiple degradation pathways, including hydrolysis, oxidation, and epimerization. Under thermal stress or extreme pH conditions, the C-15 hydroxyl group can invert, converting the 15(R) API into the 15(S)-latanoprost diastereomer . In forced degradation studies, the generation of 15(S)-latanoprost must be quantified independently from oxidative products like 15-keto latanoprost or hydrolytic products like latanoprost acid [1]. Using the exact 15(S) reference standard allows for the precise calibration of the epimerization rate, which typically accounts for 0.1% to 1% of impurities in commercial preparations .

Evidence DimensionDegradation pathway specificity
Target Compound Data15(S)-Latanoprost (tracks C-15 epimerization)
Comparator Or Baseline15-keto latanoprost (tracks C-15 oxidation)
Quantified DifferenceDistinct chromatographic retention and mass-to-charge ratios enable pathway-specific kinetic modeling
ConditionsForced degradation under thermal, UV, and pH stress

Procurement of this specific impurity standard is non-negotiable for pharmaceutical manufacturers required to submit comprehensive degradation profiles to regulatory agencies.

Pharmaceutical Quality Control and Batch Release

Directly downstream of the chromatographic resolution evidence, 15(S)-Latanoprost is indispensable as a reference standard (USP Related Compound B / EP Impurity E) for quantifying epimeric impurities in commercial latanoprost eye drops to ensure they remain below the regulatory threshold of 0.1–1% .

Stability-Indicating Assay Validation

Building on its role in forced degradation studies, this compound is used to spike latanoprost samples during the validation of HPLC/UPLC methods, proving that the analytical method can successfully resolve the API from its thermal and pH-induced epimerization products [1].

Prostaglandin Receptor Structure-Activity Relationship (SAR) Studies

Driven by its quantified 6.6-fold reduction in FP receptor affinity, 15(S)-Latanoprost serves as a critical stereospecific comparator in pharmacological assays, allowing researchers to map the spatial constraints of the prostanoid receptor binding pocket [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

432.28757437 g/mol

Monoisotopic Mass

432.28757437 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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